Product packaging for BENZ(a)ANTHRACENE-7-THIOL(Cat. No.:CAS No. 63018-57-5)

BENZ(a)ANTHRACENE-7-THIOL

Cat. No.: B13942021
CAS No.: 63018-57-5
M. Wt: 260.4 g/mol
InChI Key: BYDZSGUMFLJKLZ-UHFFFAOYSA-N
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Description

BENZ(a)ANTHRACENE-7-THIOL is a specialized polycyclic aromatic hydrocarbon (PAH) derivative in which a thiol functional group is substituted at the 7-position of the benz[a]anthracene scaffold. This structural motif combines the robust, planar aromatic framework of benz[a]anthracene with the high reactivity of a sulfur-containing thiol group. The presence of the thiol makes this compound a valuable precursor in materials science, particularly for creating self-assembled monolayers (SAMs) on gold and other metal surfaces, and for synthesizing more complex organosulfur ligands. Researchers utilize this compound to study the photophysical and electrochemical properties of functionalized PAHs, which are relevant for developing organic semiconductors, sensors, and non-linear optical materials. In environmental science, it serves as a model compound for investigating the transformation pathways and environmental fate of thiolated PAHs. As a reference standard, it is critical for analytical method development and identification in complex mixtures. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets for proper handling, as PAHs and their derivatives often require careful risk management.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12S B13942021 BENZ(a)ANTHRACENE-7-THIOL CAS No. 63018-57-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63018-57-5

Molecular Formula

C18H12S

Molecular Weight

260.4 g/mol

IUPAC Name

benzo[a]anthracene-7-thiol

InChI

InChI=1S/C18H12S/c19-18-15-8-4-2-6-13(15)11-17-14-7-3-1-5-12(14)9-10-16(17)18/h1-11,19H

InChI Key

BYDZSGUMFLJKLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)S

Origin of Product

United States

Spectroscopic Characterization and Advanced Structural Elucidation of Benz a Anthracene 7 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For Benz(a)anthracene-7-thiol, ¹H and ¹³C NMR would provide critical information on the electronic environment of each proton and carbon atom.

The ¹H NMR spectrum of the parent compound, Benz(a)anthracene (B33201), displays a complex pattern of signals in the aromatic region, typically between 7.5 and 9.2 ppm. chemsrc.com The introduction of a thiol (-SH) group at the 7-position would induce noticeable changes in this pattern. The protons on the carbons adjacent to the C-7 position would experience a shift in their resonance, likely an upfield shift due to the electron-donating nature of the sulfur atom. The thiol proton itself would present a characteristic signal, the chemical shift of which can be sensitive to solvent and concentration, but for alkyl thiols, it is often observed between 1.2-1.8 ppm. rsc.org

The ¹³C NMR spectrum would similarly reflect the substitution. The C-7 carbon, directly bonded to the sulfur, would exhibit a significant shift. Other carbons in the aromatic system would also be affected, with the magnitude of the shift diminishing with distance from the substitution site.

Table 1: Comparison of ¹H NMR Data for Benz(a)anthracene and Expected Data for this compound

Compound Proton Observed/Expected Chemical Shift (ppm) Notes
Benz(a)anthracene Aromatic Protons 7.5 - 9.2 Complex multiplet signals. chemsrc.com
This compound Aromatic Protons ~7.4 - 9.1 Shifts expected for protons near the C-7 position.

Mass Spectrometry Techniques for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is indispensable for determining the molecular weight of a compound and offers insights into its structure through fragmentation analysis. The molecular formula of this compound is C₁₈H₁₂S, giving it a monoisotopic mass of approximately 260.07 g/mol . High-resolution mass spectrometry would be able to confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

The mass spectrum of the parent Benz(a)anthracene shows a dominant molecular ion peak (m/z 228) due to the stability of the aromatic system. massbank.jp For this compound, the molecular ion peak at m/z 260 would also be prominent. The fragmentation pattern would be expected to show the loss of the thiol group or a hydrogen sulfide (B99878) radical, leading to significant fragment ions.

Table 2: Key Mass Spectrometry Data for Benz(a)anthracene and Expected Data for this compound

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Key Fragment Ions (m/z)
Benz(a)anthracene C₁₈H₁₂ 228.29 228 [M]⁺

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is used to identify functional groups and probe the nature of chemical bonds.

The FTIR spectrum of Benz(a)anthracene is characterized by aromatic C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C stretching vibrations in the 1400-1600 cm⁻¹ region. nist.gov For this compound, the most telling new feature would be the S-H stretching vibration. This band typically appears around 2550-2600 cm⁻¹, though it is often weak in intensity. rsc.org The C-S stretching vibration is expected in the fingerprint region, generally between 600 and 800 cm⁻¹. rsc.org

Raman spectroscopy would be a complementary technique. While the S-H stretch is weak in FTIR, it can sometimes be more readily observed in Raman spectra. The C-S stretching and bending modes would also be present. rsc.org

Table 3: Comparison of Key Vibrational Frequencies (cm⁻¹) for Benz(a)anthracene and Expected Frequencies for this compound

Vibrational Mode Benz(a)anthracene This compound (Expected) Notes
Aromatic C-H Stretch ~3050 ~3050 Largely unaffected by substitution.
S-H Stretch N/A ~2550 - 2600 Diagnostic for the thiol group, but often weak. rsc.org
Aromatic C=C Stretch ~1400 - 1600 ~1400 - 1600 Minor shifts and changes in relative intensities expected.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides information about the electronic transitions within a molecule. The parent Benz(a)anthracene exhibits a characteristic UV-Vis absorption spectrum with several bands, reflecting its extended π-conjugated system. shd.org.rs

The introduction of the thiol group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima. This is due to the donation of the sulfur atom's lone pair electrons into the aromatic π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Benz(a)anthracene is known to be fluorescent, emitting light upon excitation. The fluorescence spectrum of this compound would also be expected to show a red shift compared to the parent compound. The quantum yield of fluorescence could be influenced by the thiol group, potentially being quenched or enhanced depending on various factors.

Table 4: Comparison of Electronic Spectroscopy Data for Benz(a)anthracene and Expected Data for this compound

Spectroscopic Parameter Benz(a)anthracene This compound (Expected) Notes
UV-Vis Absorption Maxima (λmax) Multiple bands, e.g., ~281, 292, 344 nm (in benzene) shd.org.rs Red-shifted maxima compared to parent The extent of the shift depends on the interaction of the thiol group with the π-system.

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise bond lengths, bond angles, and information about intermolecular interactions and crystal packing.

For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the benz[a]anthracene core and the orientation of the thiol group relative to the aromatic plane. It would also provide exact measurements of the C-S bond length and the C-S-H bond angle. Furthermore, the analysis of the crystal packing would show any intermolecular hydrogen bonding involving the thiol group (S-H···S or S-H···π interactions), which can influence the physical properties of the compound in the solid state. As no published crystal structure for this compound is available, specific data cannot be presented.

Computational Chemistry and Theoretical Studies of Benz a Anthracene 7 Thiol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule like Benz(a)anthracene-7-thiol. nih.govresearchgate.net For related benz[a]anthracene derivatives, DFT methods such as B3LYP with basis sets like 6-31G(d) are commonly used to optimize the molecular geometry and calculate electronic properties. researchgate.net

A theoretical study of this compound would first involve the calculation of its ground-state geometry, bond lengths, and bond angles. The introduction of the thiol (-SH) group at the 7-position is expected to influence the electron distribution across the polycyclic aromatic system. Key energetic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be determined. The HOMO-LUMO energy gap is a critical parameter, as it provides insights into the molecule's chemical reactivity and kinetic stability. vsu.ru For instance, studies on other PAHs have shown that a smaller HOMO-LUMO gap can correlate with higher reactivity. vsu.ru

Table 4.1: Hypothetical Quantum Chemical Parameters for this compound This table is illustrative and based on typical outputs from DFT calculations. Actual values would require specific computation.

Parameter Predicted Significance
HOMO Energy Indicates the ability to donate an electron. The sulfur atom's lone pairs may raise this energy compared to the parent compound.
LUMO Energy Represents the ability to accept an electron. This may be altered by the electron-donating nature of the thiol group.
HOMO-LUMO Gap A key indicator of chemical stability and reactivity.
Molecular Electrostatic Potential (MEP) Maps the electron density to predict sites for electrophilic and nucleophilic attack. The thiol group would be a region of significant electronic character.
Optimized Bond Lengths (e.g., C-S, S-H) Provides fundamental structural data for the molecule.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying how molecules interact with each other and with their environment, such as in a solvent or a biological system. While no specific MD studies on this compound were found, the methodology is well-established for PAHs. beilstein-journals.org

An MD simulation of this compound would model the motion of its atoms over time, governed by a force field that describes the inter- and intramolecular forces. Such a study could reveal how these molecules arrange themselves in the solid state (π-stacking) or how they are solvated in different media. The thiol group could participate in hydrogen bonding, either as a donor (from the S-H) or a weak acceptor (at the sulfur atom), which would significantly influence its aggregation behavior and interaction with polar molecules. This is a feature not present in the parent Benz(a)anthracene (B33201) molecule.

Prediction of Reactivity and Reaction Pathways

Computational chemistry can predict the most likely sites of chemical reactions and the energy barriers associated with different reaction pathways. For the parent Benz(a)anthracene, studies have focused on its metabolic activation to carcinogenic forms, often involving epoxidation in the "bay region." nih.gov

For this compound, the thiol group itself introduces new potential reaction pathways. It could be susceptible to oxidation, leading to the formation of sulfenic acids, sulfinic acids, sulfonic acids, or disulfides. Furthermore, the electronic influence of the thiol group would modulate the reactivity of the aromatic rings. For example, as an electron-donating group, it could activate the ring system towards electrophilic attack. Computational methods can calculate the activation energies for these different potential reactions, predicting which pathways are most favorable under specific conditions. Fukui functions and other reactivity indices derived from DFT calculations would be used to pinpoint the most reactive atoms in the molecule. researchgate.net

Structure-Property Relationship Modeling at the Atomic Level

Structure-property and structure-activity relationship (SAR) models are crucial for predicting the biological or chemical properties of molecules based on their structure. For derivatives of Benz(a)anthracene, quantum chemical calculations have been used to find correlations between electronic properties and carcinogenic potency. nih.govresearchgate.net These studies have successfully linked properties like the stability of carbocations formed during metabolism with the observed carcinogenicity of different methyl-substituted isomers. nih.gov

A similar approach for this compound would involve calculating a set of molecular descriptors (e.g., electronic, steric, and thermodynamic properties) and correlating them with a known property, if experimental data were available. The presence of the sulfur atom would introduce unique descriptors related to its size, polarizability, and hydrogen-bonding capability, which would be essential for building an accurate predictive model.

Theoretical Spectroscopic Data Prediction and Validation

Computational methods are routinely used to predict various types of spectra, which can aid in the identification and characterization of newly synthesized compounds. researchgate.net

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com For this compound, this would predict the entire NMR spectrum, showing how the thiol group influences the electronic environment of each proton and carbon in the aromatic structure.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. This would allow for the identification of characteristic peaks, such as the S-H stretching frequency and C-S bending modes, which would be unique to this compound. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and thus the UV-Vis absorption spectrum. The introduction of the thiol group, a chromophore, would be expected to cause a shift in the absorption maxima (either bathochromic or hypsochromic) compared to the parent Benz(a)anthracene. researchgate.net

Table 4.2: Predicted Spectroscopic Features for this compound This table is illustrative, outlining the types of data that would be generated from theoretical predictions.

Spectroscopic Method Predicted Feature Significance
¹H NMR A distinct signal for the thiol proton (S-H); shifts in aromatic proton signals due to the -SH substituent effect. Confirms the presence of the thiol group and its influence on the aromatic system.
¹³C NMR A signal for the carbon atom bonded to sulfur (C-S); shifts in other carbon signals. Provides a complete carbon map of the molecule.
IR A characteristic peak for the S-H stretch (typically weak, around 2550-2600 cm⁻¹). Provides direct evidence of the thiol functional group.
UV-Vis Absorption maxima (λ_max) shifted relative to Benz(a)anthracene. Reveals how the thiol group affects the electronic transitions within the π-system.

Reactivity and Reaction Mechanisms of Benz a Anthracene 7 Thiol

Oxidation and Reduction Pathways of the Thiol Group

The thiol (-SH) group of Benz(a)anthracene-7-thiol is expected to undergo oxidation reactions typical for aryl thiols. The primary oxidation product would be the corresponding disulfide, Bis(benz[a]anthracen-7-yl) disulfide, formed through the coupling of two thiol molecules. This reaction can be initiated by a variety of mild oxidizing agents or even atmospheric oxygen, often catalyzed by metal ions.

Further oxidation under stronger conditions, for instance with oxidizing agents like hydrogen peroxide or peroxy acids, would likely lead to the formation of the corresponding Benz(a)anthracene-7-sulfonic acid.

In terms of reduction, the thiol group itself is already in a reduced state. However, if this compound were to be synthesized from a more oxidized precursor, such as a sulfonyl chloride (Benz[a]anthracene-7-sulfonyl chloride), the final step would involve a reduction of the sulfonyl chloride to the thiol.

Table 1: Postulated Oxidation and Reduction Reactions of this compound and its Precursors

Reaction TypeReactantReagent(s)Product(s)
OxidationThis compoundMild oxidizing agents (e.g., I₂, air)Bis(benz[a]anthracen-7-yl) disulfide
OxidationThis compoundStrong oxidizing agents (e.g., H₂O₂, KMnO₄)Benz(a)anthracene-7-sulfonic acid
ReductionBenz(a)anthracene-7-sulfonyl chlorideReducing agents (e.g., Zn/HCl, LiAlH₄)This compound

Nucleophilic and Electrophilic Reactions of the Thiol Moiety

The sulfur atom of the thiol group in this compound is nucleophilic, particularly in its deprotonated thiolate form (Benz[a]anthracen-7-thiolate). This nucleophilicity allows it to participate in a variety of substitution and addition reactions.

As a nucleophile, it is expected to react with electrophilic species. For example, it could undergo S-alkylation with alkyl halides to form the corresponding thioethers (7-(Alkylthio)benz[a]anthracenes). It could also participate in Michael additions to α,β-unsaturated carbonyl compounds.

The thiol group itself is not strongly electrophilic. However, the aromatic rings of the benz[a]anthracene system can undergo electrophilic aromatic substitution. The presence of the thiol group, being an ortho-, para-directing deactivator, would influence the position of further substitution on the aromatic scaffold.

Intermolecular Reactions Involving the Thiol Group

A primary intermolecular reaction involving the thiol group is the formation of disulfide bonds, as mentioned in the oxidation section. This reaction is crucial in various chemical and biological contexts and leads to the dimerization of the molecule.

Another significant intermolecular reaction is the thiol-ene reaction, where the thiol adds across a double bond of an alkene. This "click" reaction is known for its efficiency and can proceed via either a radical or a nucleophilic mechanism, depending on the reaction conditions and the nature of the alkene.

Intramolecular Rearrangements and Cyclization Reactions

The geometry of the benz[a]anthracene system and the position of the thiol group at C7 could potentially allow for intramolecular cyclization reactions if a suitable reactive partner is introduced elsewhere on the polycyclic scaffold. For instance, if a leaving group were present on the adjacent C8 position or on the peri-position (C6), intramolecular nucleophilic attack by the thiolate could lead to the formation of a new heterocyclic ring fused to the benz[a]anthracene system. However, no specific examples of such reactions for this compound are documented.

Role of the Thiol Group in Catalytic Processes (if applicable)

Thiols and their corresponding thiolates can act as ligands for metal catalysts, influencing the outcome of catalytic cycles. The sulfur atom can coordinate to a metal center, and this interaction can be pivotal in various catalytic transformations. While there is no specific information available on the use of this compound in catalysis, it is conceivable that it could be employed as a ligand in transition metal-catalyzed reactions. The large polycyclic aromatic backbone might impart specific steric and electronic properties to a catalyst system.

Biochemical Interactions and Metabolic Pathways of Benz a Anthracene 7 Thiol in Model Systems

In Vitro Enzymatic Transformations of the Thiol Group

While direct studies on the enzymatic transformation of the thiol group of Benz(a)anthracene-7-thiol are not available, the general biochemistry of aryl thiols suggests several potential pathways.

The sulfhydryl group of this compound is a likely target for enzymatic oxidation. In biological systems, thiols can be oxidized to a range of products, including sulfenic, sulfinic, and sulfonic acids. This process can be mediated by various oxidoreductases. Additionally, the thiol group may undergo conjugation reactions. A primary conjugation pathway for many xenobiotics is the formation of glutathione (B108866) (GSH) conjugates, a reaction often catalyzed by glutathione S-transferases (GSTs). It is plausible that this compound could be a substrate for GSTs, leading to the formation of a glutathione conjugate. Another potential conjugation pathway is methylation, catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases, to form the corresponding methylthioether.

Specific studies on the enzyme-substrate binding dynamics of this compound are not present in the available literature. However, based on the metabolism of the parent compound, it is anticipated that this compound could interact with the active sites of cytochrome P450 (CYP) enzymes. The presence of the thiol group at the 7-position would influence the orientation of the molecule within the enzyme's active site, potentially affecting the regioselectivity of oxidation on the aromatic ring system. The binding affinity and catalytic efficiency would depend on the specific CYP isoform and the physicochemical properties conferred by the thiol group.

Metabolic Intermediate Identification in Subcellular Fractions (e.g., microsomes, cytosol)

Research on the metabolic intermediates of this compound in subcellular fractions like microsomes and cytosol has not been identified. However, based on studies of the parent compound, Benz(a)anthracene (B33201), in rat liver microsomes, it is known that metabolism primarily occurs at various positions on the aromatic rings, leading to the formation of dihydrodiols. nih.gov For this compound, microsomal incubations would likely involve CYP-mediated oxidation of the aromatic rings, potentially forming various dihydrodiol and phenolic metabolites, in addition to possible oxidation of the thiol group itself.

In the cytosolic fraction, enzymes such as glutathione S-transferases could catalyze the conjugation of this compound or its oxidized metabolites with glutathione. nih.gov The identification of these potential intermediates would require techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Potential Metabolic Intermediates of this compound in Subcellular Fractions

Subcellular FractionPotential Metabolic IntermediatesGenerating Enzyme System (Hypothesized)
MicrosomesDihydrodiols of this compound, Phenolic derivatives of this compound, Sulfoxide and sulfone derivativesCytochrome P450 monooxygenases
CytosolGlutathione conjugates of this compound or its metabolitesGlutathione S-transferases

This table is hypothetical and based on the metabolism of related compounds, as no direct experimental data for this compound was found.

Biotransformation Pathways in Microbial and Animal Cell Culture Models

Specific studies detailing the biotransformation of this compound in microbial or animal cell culture models are not available. However, research on the parent compound, Benz(a)anthracene, provides a framework for potential pathways.

In microbial systems, bacteria such as Sphingobium sp. have been shown to biotransform Benz(a)anthracene through oxidative processes that lead to ring fission. nih.govnih.gov This involves initial oxidation at various carbon positions, leading to the formation of hydroxynaphthoic acids and eventually smaller aromatic ring metabolites. nih.govnih.gov It is conceivable that microbial systems could also metabolize this compound, potentially involving both oxidation of the aromatic rings and modification of the thiol group.

In animal cell culture models, the metabolism of Benz(a)anthracene is known to proceed through the formation of dihydrodiols, phenols, and their subsequent conjugates. nih.gov For this compound, a similar pattern of aromatic ring oxidation would be expected, alongside potential S-oxidation and conjugation reactions. The specific metabolites formed would likely vary depending on the cell type and its enzymatic capabilities.

Interactions with Endogenous Thiol Pools and Redox Homeostasis in Research Models

Direct experimental data on the interaction of this compound with endogenous thiol pools and its effect on redox homeostasis is lacking. However, the presence of a thiol group on the benz(a)anthracene structure suggests a potential for interaction with the cellular thiol pool, which includes glutathione (GSH) and cysteine residues in proteins.

This compound could potentially undergo thiol-disulfide exchange reactions with endogenous thiols, which could impact the cellular redox state. Furthermore, if this compound is metabolized to reactive intermediates, these could deplete endogenous thiols like GSH, leading to oxidative stress. The parent compound, Benz(a)anthracene, and its metabolites are known to induce oxidative stress, which can lead to neuronal damage and disrupt cellular signaling. nih.gov It is plausible that this compound could also contribute to oxidative stress, either through redox cycling of the thiol group or through the generation of reactive oxygen species during its metabolism.

Elucidation of Molecular Mechanisms of Biological Response in Experimental Systems

The molecular mechanisms of the biological response to this compound have not been specifically investigated. The biological activity of the parent compound, Benz(a)anthracene, is largely attributed to its metabolic activation to diol epoxides, which can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis. scielo.org.mxscielo.org.mx Additionally, metabolites of Benz(a)anthracene can induce oxidative DNA damage through redox cycling. nih.gov

For this compound, a key question would be how the thiol group influences these mechanisms. The thiol group could potentially be involved in redox reactions that generate reactive oxygen species, contributing to oxidative stress. nih.gov Furthermore, the presence of the thiol group could alter the metabolic activation pathways, potentially leading to the formation of different reactive intermediates with altered DNA binding properties. The binding of benz(a)anthracene derivatives to proteins has also been reported, and the thiol group could facilitate covalent binding to proteins through the formation of disulfide bonds or by acting as a nucleophile. researchgate.net

Table 2: Potential Molecular Mechanisms of Biological Response to this compound

MechanismPotential Role of this compound (Hypothesized)
DNA Adduct FormationThe thiol group may alter the metabolic activation pathway, potentially influencing the formation of reactive intermediates that bind to DNA.
Oxidative StressThe thiol group could participate in redox cycling, leading to the generation of reactive oxygen species. Metabolism of the aromatic rings could also produce redox-active quinones.
Protein BindingThe thiol group could facilitate covalent binding to proteins through disulfide bond formation or other nucleophilic reactions.
Receptor ActivationLike the parent compound, it may activate the aryl hydrocarbon receptor (AhR), leading to the induction of metabolizing enzymes. scielo.org.mxscielo.org.mx

This table is hypothetical and based on the known mechanisms of the parent compound and the chemical properties of thiols, as no direct experimental data for this compound was found.

Structure Activity Relationship Investigations Involving Benz a Anthracene 7 Thiol

Influence of Thiol Substitution on Molecular Topology and Electronic Distribution

The introduction of a thiol (-SH) group at the 7-position of the benz(a)anthracene (B33201) core is anticipated to induce significant alterations in the molecule's topology and electronic landscape. The sulfur atom, with its larger atomic radius and different electronegativity compared to carbon and hydrogen, would subtly distort the planarity of the aromatic ring system. This can affect how the molecule interacts with biological macromolecules.

From an electronic standpoint, the thiol group is known to be a weak electron-donating group through resonance and an inductively withdrawing group. This dual electronic nature can create a nuanced effect on the electron density across the benz(a)anthracene rings. It is hypothesized that this would modulate the reactivity of different regions of the molecule, including the bay and K-regions, which are critical in the metabolic activation and detoxification pathways of PAHs.

Table 1: Predicted Electronic Properties of Benz(a)anthracene-7-thiol

Property Predicted Influence of 7-Thiol Substitution Rationale
Electron Density Localized increase at the point of substitution and potential redistribution across the π-system. The thiol group can donate a lone pair of electrons into the aromatic system.
Molecular Lipophilicity Potential increase, affecting solubility and membrane permeability. The sulfur atom can contribute to lipophilic character.

| HOMO-LUMO Gap | Likely alteration, which can impact chemical reactivity and spectroscopic properties. | Substitution on the aromatic core modifies the molecular orbitals. |

This table is based on theoretical predictions as direct experimental data for this compound is not currently available in published literature.

Correlating Structural Features with Receptor Binding Affinities in Model Systems

The specific binding of PAHs and their derivatives to cellular receptors, such as the aryl hydrocarbon receptor (AhR), is a key initiating event in many of their biological effects. The structural modifications imparted by the 7-thiol group would likely influence this binding affinity. The size, shape, and electronic surface potential of the ligand are all critical determinants for a productive interaction with the receptor's binding pocket.

While no direct binding studies on this compound have been reported, it is plausible that the presence of the thiol group could either enhance or diminish AhR binding compared to the parent benz(a)anthracene. The potential for hydrogen bonding via the thiol proton and the altered molecular shape are factors that would need to be investigated in computational docking studies and in vitro receptor binding assays.

Modulating Enzymatic Activity through Thiol Group Presence or Modification

The thiol group is a reactive functional group that can participate in various biochemical reactions. Its presence in this compound suggests that this compound could interact with a range of enzymes. For instance, it could be a substrate for phase II metabolizing enzymes such as sulfotransferases or glucuronosyltransferases, leading to the formation of more water-soluble conjugates for excretion.

Conversely, the thiol group could also act as an inhibitor of certain enzymes by covalently binding to active site cysteine residues. The potential for redox cycling, where the thiol group undergoes oxidation-reduction reactions, could also contribute to the generation of reactive oxygen species, thereby indirectly affecting enzymatic activities through oxidative stress.

Comparative Analysis with Other Functionalized Benz[a]anthracenes and Polycyclic Aromatic Hydrocarbons

To understand the unique properties of this compound, a comparative analysis with other functionalized benz[a]anthracenes is essential. For example, studies on 7-methylbenz[a]anthracene (B135024) have shown that the methyl group can influence metabolic pathways and carcinogenic potential. Similarly, halogenated derivatives like 7-chlorobenz[a]anthracene exhibit altered biological activities.

Table 2: Comparative Overview of Functionalized Benz[a]anthracenes

Compound Functional Group at Position 7 Known Biological Impact (Relative to Benz[a]anthracene)
Benz(a)anthracene Hydrogen Baseline for comparison.
7-Methylbenz(a)anthracene Methyl (-CH₃) Generally exhibits increased carcinogenic and mutagenic activity.
7-Chlorobenz(a)anthracene Chloro (-Cl) Can alter metabolic pathways and biological activity.

| This compound | Thiol (-SH) | Biological impact is currently uncharacterized in scientific literature. |

Environmental Distribution, Transformation, and Analytical Methodologies for Benz a Anthracene 7 Thiol

Pathways of Environmental Introduction and Dispersal (Theoretical or Observed)

Benz(a)anthracene-7-thiol is not known to be commercially produced or used in significant quantities. Therefore, its introduction into the environment is likely a result of the transformation of its parent compound, Benz(a)anthracene (B33201), which is a ubiquitous environmental pollutant.

Sources of Parent Compound: Benz(a)anthracene is formed during the incomplete combustion of organic materials. nih.gov Major anthropogenic sources include:

Industrial Processes: Coke manufacturing, asphalt production, and petroleum cracking are significant contributors. nih.gov

Combustion Sources: Gasoline and diesel exhaust, the burning of coal and wood, and tobacco smoke all release Benz(a)anthracene. oup.com

Contaminated Products: It is found in coal tar, creosote, and some mineral oils. oup.com

Natural sources, such as forest fires and volcanic eruptions, also contribute to the environmental load of Benz(a)anthracene. nih.govnih.gov

Formation of this compound: The formation of aromatic thiols in the environment can occur through various chemical and biological processes. It is theorized that this compound could be formed from Benz(a)anthracene via reactions with sulfur-containing compounds in the environment. For instance, in anaerobic sediments or industrial wastewater with high sulfur content, microbial activity or abiotic reactions could potentially introduce a thiol group onto the Benz(a)anthracene ring. Smoke, a significant source of PAHs, also contains various sulfur compounds like hydrogen sulfide (B99878) and thiols, which could potentially react with PAHs under certain conditions. wikipedia.org

Environmental Dispersal: The dispersal of this compound is expected to be governed by the properties of its parent compound. Benz(a)anthracene has low water solubility and low vapor pressure, leading to its strong adsorption to particulate matter in the air, soil, and sediment. mdpi.com Therefore, this compound, if formed, would likely be found associated with these matrices.

Atmospheric Transport: Attached to airborne particulate matter, it can undergo long-range atmospheric transport.

Aquatic Systems: In aquatic environments, it would tend to partition from the water column to sediments.

Soil: In soil, its mobility is expected to be very low due to strong adsorption to organic matter. oup.com

Abiotic Transformation Processes in Environmental Matrices (e.g., photodegradation, hydrolysis)

The abiotic transformation of this compound in the environment is expected to be influenced by the reactivity of both the polycyclic aromatic hydrocarbon (PAH) core and the thiol functional group.

Photodegradation: Benz(a)anthracene is susceptible to photodegradation, especially when adsorbed on surfaces or in the presence of photosensitizers. mdpi.com The rate of photodegradation is influenced by the matrix and the presence of other substances. The introduction of a thiol group may alter the photochemistry of the molecule. Aromatic thiols can also undergo photooxidation. unipd.it The presence of the thiol group could potentially make this compound more susceptible to photooxidation compared to its parent compound, leading to the formation of sulfinates or sulfonates.

Hydrolysis: The carbon-sulfur bond in aromatic thiols is generally stable to hydrolysis under typical environmental pH conditions. While reports on the hydrolysis of aromatic thiols to phenols are limited, some transition metal-mediated hydrolysis processes have been demonstrated in laboratory settings. mdpi.comnih.govmdpi.com However, these conditions are unlikely to be prevalent in the natural environment. Therefore, hydrolysis is not expected to be a significant abiotic transformation pathway for this compound.

Biotic Degradation Mechanisms in Environmental Microbiomes

The biotic degradation of this compound is likely to be a key process in its environmental fate. The degradation pathways will be influenced by the microbial metabolism of both the PAH structure and the thiol group.

Degradation of the PAH Backbone: Numerous microorganisms, including bacteria and fungi, are known to degrade Benz(a)anthracene. nih.govmdpi.comresearchgate.net The initial step in the aerobic degradation of Benz(a)anthracene by bacteria typically involves the action of dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic rings. nih.gov This leads to the formation of dihydrodiols, which are further metabolized through ring cleavage. Fungi can also metabolize Benz(a)anthracene, often through the action of cytochrome P450 monooxygenases.

Potential Degradation Products: The biotic degradation of this compound could lead to a variety of intermediate and final products. These may include hydroxylated and ring-opened products from the degradation of the PAH backbone, as well as oxidized sulfur compounds from the transformation of the thiol group.

Advanced Sampling Techniques for Trace Environmental Analysis

The detection and quantification of this compound in environmental samples at trace levels would require sophisticated analytical techniques due to its expected low concentrations and the complexity of environmental matrices.

Sample Preparation: Given its likely association with particulate matter, extraction techniques such as Soxhlet extraction, pressurized liquid extraction (PLE), or microwave-assisted extraction (MAE) would be necessary for solid samples like soil and sediment. For water samples, solid-phase extraction (SPE) would be a suitable method for pre-concentration.

Analytical Instrumentation: High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are the preferred techniques for the analysis of PAHs and their derivatives.

GC-MS: This technique offers high resolution and sensitivity for the analysis of volatile and semi-volatile organic compounds.

LC-MS/MS: This method is particularly useful for the analysis of less volatile and more polar compounds. Given that the thiol group increases polarity compared to the parent PAH, LC-MS/MS would be a highly suitable technique. unipd.it

Derivatization: To enhance the sensitivity and chromatographic behavior of this compound, derivatization of the thiol group prior to analysis could be employed. Common derivatizing agents for thiols include those that introduce a fluorescent or easily ionizable tag, which can significantly improve detection limits. researchgate.netresearchgate.net

A novel method for the quantification of total thiol functional groups in aqueous environmental samples involves derivatization with monobromo(trimethylammonio)bimane followed by tandem mass spectrometry, which has a very low limit of detection in the nanomolar range. nih.gov

Environmental Transport and Fate Modeling

Predicting the environmental transport and fate of this compound can be approached using multimedia environmental models. These models utilize the physicochemical properties of a compound to estimate its partitioning and persistence in different environmental compartments (air, water, soil, and sediment). nih.govepa.gov

Key Physicochemical Properties: The environmental fate of this compound will be largely determined by the following properties, which would need to be estimated or experimentally determined:

Water Solubility: The thiol group is expected to slightly increase the water solubility compared to Benz(a)anthracene.

Vapor Pressure: The vapor pressure is likely to be lower than that of Benz(a)anthracene due to the potential for hydrogen bonding and increased molecular weight.

Octanol-Water Partitioning Coefficient (Kow): The introduction of a polar thiol group would likely decrease the Kow value, suggesting a slightly lower tendency to bioaccumulate in fatty tissues compared to the parent compound.

Organic Carbon-Water Partitioning Coefficient (Koc): A lower Kow would generally correlate with a lower Koc, indicating slightly higher mobility in soil and sediment, although it would still be expected to be strongly sorbed.

Modeling Predictions: Based on these anticipated properties, environmental fate models would likely predict that:

this compound will predominantly reside in soil and sediment.

Its potential for long-range atmospheric transport would be lower than that of Benz(a)anthracene due to its expected lower volatility.

While the thiol group may slightly increase its mobility in aquatic systems, it will still be considered a relatively immobile compound.

Dynamic multimedia models can also be used to assess how factors like climate change might influence the long-term environmental fate and transport of such persistent organic pollutants. nih.gov

Advanced Analytical Methodologies for the Detection and Quantification of Benz a Anthracene 7 Thiol

High-Performance Liquid Chromatography (HPLC) with Specialized Detection (e.g., Fluorescence, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of PAHs and their derivatives. uci.edunih.gov Its separation power, coupled with highly sensitive and selective detectors, makes it well-suited for the analysis of Benz(a)anthracene-7-thiol.

Fluorescence Detection:

Mass Spectrometry (MS) Detection:

Coupling HPLC with a mass spectrometer (HPLC-MS) provides an additional layer of specificity through the determination of the analyte's mass-to-charge ratio (m/z). This is particularly valuable for complex samples where co-eluting compounds might interfere with fluorescence detection. nih.gov Electrospray ionization (ESI) and atmospheric pressure photoionization (APPI) are common ionization techniques used for the analysis of PAHs by LC-MS. nih.gov While non-polar PAHs can be challenging to ionize with ESI, the presence of the thiol group in this compound may enhance its ionization efficiency. APPI is generally more sensitive for the detection of PAHs. nih.gov High-resolution mass spectrometry (HRMS) can further provide highly accurate mass measurements, aiding in the unequivocal identification of the target compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. mdpi.com While this compound itself may have limited volatility, derivatization can be employed to convert it into a more volatile and thermally stable compound suitable for GC analysis.

Derivatization:

The analysis of thiols by GC often requires a derivatization step to improve their chromatographic properties and detection sensitivity. mdpi.comnih.govbohrium.com Common derivatizing agents for thiols include:

Pentafluorobenzyl bromide (PFBBr): This reagent reacts with the thiol group to form a stable derivative with enhanced volatility and electron-capturing properties, making it suitable for sensitive detection by GC with electron capture detection (ECD) or mass spectrometry in negative chemical ionization (NCI) mode. nih.govbohrium.com

Silylating agents (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA): These reagents replace the active hydrogen on the thiol group with a silyl (B83357) group, increasing volatility and thermal stability. nih.gov

The choice of derivatization reagent and reaction conditions must be optimized to ensure complete reaction and avoid the formation of byproducts. researchgate.net The resulting derivative can then be analyzed by GC-MS, where the mass spectrum provides definitive identification.

Hyphenated Techniques for Comprehensive Profiling in Complex Matrices

Two-Dimensional Liquid Chromatography (LCxLC):

In LCxLC, two different HPLC columns with orthogonal separation mechanisms are coupled online. This greatly increases the peak capacity, allowing for the separation of target analytes from a much larger number of matrix components. For instance, a normal-phase column could be used in the first dimension to separate compounds based on polarity, followed by a reversed-phase column in the second dimension for separation based on hydrophobicity.

Liquid Chromatography-Gas Chromatography (LC-GC):

This technique combines the high-resolution separation of HPLC for sample cleanup and fractionation with the high-efficiency separation of GC for the final analysis. diva-portal.org An LC system is used to isolate the fraction containing the analyte of interest, which is then transferred to the GC-MS for detailed analysis. This approach is particularly useful for removing non-volatile matrix components that could interfere with GC analysis.

Development of High-Sensitivity and High-Throughput Analytical Platforms

There is a continuous drive to develop analytical methods that are not only highly sensitive but also allow for the rapid analysis of a large number of samples. nih.govchromatographyonline.comthermofisher.com This is crucial for large-scale environmental monitoring or toxicological studies.

Automated Sample Preparation:

Automation of sample preparation steps, such as solid-phase extraction (SPE) or stir-bar sorptive extraction (SBSE), can significantly increase sample throughput and improve reproducibility. nih.govjfda-online.com Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have been adapted for the extraction of PAHs from various matrices and can be automated. nih.gov

Fast Chromatography:

The use of ultra-high-performance liquid chromatography (UHPLC) systems with sub-2 µm particle size columns allows for much faster separations without sacrificing resolution. chromatographyonline.com Similarly, fast GC methods with optimized temperature programs and shorter columns can reduce analysis times significantly.

Table 1: Comparison of High-Throughput PAH Analysis Methods

Method Throughput Key Features Reference
Automated SPME-GC-MS High Combines sensitive chromatography with user-friendly on-fiber derivatization. nih.gov
QuEChERS-SBSE-GC-MS High Effective for complex food matrices like seafood. nih.gov
Fast HPLC High Separation of 16 EPA PAHs in under 3 minutes. chromatographyonline.com

Isotope Dilution Mass Spectrometry for Quantitative Analysis

Isotope dilution mass spectrometry (IDMS) is considered the gold standard for accurate quantification of organic compounds. epa.gov This method involves adding a known amount of a stable isotope-labeled analog of the target analyte (e.g., this compound-d_x_ or -¹³C_x_) to the sample at the beginning of the analytical procedure. medchemexpress.commedchemexpress.com

The isotopically labeled internal standard behaves almost identically to the native analyte during extraction, cleanup, and analysis, thus compensating for any losses that may occur during sample preparation. The concentration of the native analyte is then determined by measuring the ratio of the response of the native analyte to that of the labeled internal standard in the mass spectrometer. This approach provides highly accurate and precise quantitative results, minimizing the effects of matrix interference. epa.gov EPA Method 1625 is a well-established isotope dilution GC-MS method for the analysis of semivolatile organic compounds, including PAHs, in various environmental matrices. epa.govepa.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
Benz[a]anthracene
Pentafluorobenzyl bromide (PFBBr)
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
This compound-d_x_

Future Research Directions and Unexplored Avenues for Benz a Anthracene 7 Thiol Studies

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The synthesis of Benz(a)anthracene-7-thiol is not widely documented, presenting an immediate opportunity for foundational research in organic synthesis. Future work should focus on developing efficient, high-yield, and regioselective methods for its preparation. A promising strategy involves the synthesis of a 7-halogenated benz(a)anthracene (B33201) precursor, such as 7-bromobenz(a)anthracene, followed by nucleophilic substitution with a sulfur-containing nucleophile like sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis. The synthesis of halogenated anthracenes and their subsequent functionalization is a known, viable route. researchgate.net

Furthermore, the integration of green chemistry principles is a critical future direction. mdpi.com Conventional synthetic methods often rely on hazardous solvents and reagents. Future research should explore more environmentally benign alternatives. Palladium-catalyzed reactions, which are effective for constructing the benz[a]anthracene framework itself, could be adapted for C-S bond formation. frontiersin.org The use of novel catalytic systems, such as palladium nanoparticles synthesized using green methods (e.g., with plant extracts), could offer a sustainable alternative to traditional catalysts. nih.gov Enzyme-catalyzed approaches, perhaps using oxidoreductases like laccases, also represent an innovative green pathway for either precursor synthesis or direct functionalization. mdpi.com

Table 1: Potential Green Chemistry Approaches for this compound Synthesis
Green Chemistry ApproachPrincipleHypothetical Application to this compound Synthesis
Microwave-Assisted SynthesisRapid heating, reduced reaction times, and often improved yields. mdpi.comAccelerating the nucleophilic substitution of a 7-halobenz(a)anthracene precursor with a thiol source.
Ultrasound-Assisted Synthesis (Sonochemistry)Uses acoustic cavitation to create localized high-energy conditions, enhancing reaction rates. mdpi.comFacilitating the synthesis of the benz(a)anthracene core or the final thiolation step under milder bulk conditions.
BiocatalysisUse of enzymes (e.g., laccases, peroxidases) for high selectivity under mild, aqueous conditions. mdpi.comEnzymatic functionalization of the benz(a)anthracene core or modification of a precursor molecule.
Green SolventsReplacing hazardous organic solvents with water, supercritical fluids, or ionic liquids. mdpi.comPerforming the synthesis in a solvent like water or a biodegradable ionic liquid to minimize environmental impact.
Nanoparticle CatalysisHigh surface area and reactivity of nanocatalysts can improve efficiency and allow for catalyst recycling. nih.govEmploying recyclable palladium or copper nanoparticles for C-S cross-coupling reactions to introduce the thiol group.

Deeper Mechanistic Understanding of Biological Interactions in Model Systems

The parent compound, benz(a)anthracene, is recognized as a mutagenic and carcinogenic PAH. tandfonline.com Its toxicity is linked to metabolic activation in the body, which can generate reactive intermediates and oxidative stress. gsconlinepress.com A crucial and underexplored area is the role of thiol conjugation in the detoxification or bioactivation of benz(a)anthracene. Recent studies on fish exposed to PAHs have identified metabolites conjugated with glutathione (B108866) and cysteine, which are thiol-containing compounds. acs.org This strongly suggests that mercapturic acid pathway metabolites of benz(a)anthracene are formed in vivo.

Future research must focus on elucidating the precise biological role of this compound. It could be a key detoxification product, but it could also possess its own intrinsic biological activity. Organosulfur compounds are known to interact with critical protein thiol groups, potentially altering cell signaling pathways related to proliferation and apoptosis. researchgate.net

Key research questions include:

Is this compound a metabolite of benz(a)anthracene in mammalian systems?

What is its cytotoxic and genotoxic profile compared to the parent compound and its diol-epoxide metabolites?

Does it interact with specific cellular proteins or signaling pathways?

How does it modulate the production of reactive oxygen species (ROS)? researchgate.net

Synthesizing this compound as an analytical standard is the first step to answering these questions, enabling its detection and quantification in biological samples from in vitro or in vivo models.

Application in Advanced Materials Science and Sensor Development

The unique structure of this compound—a semiconducting PAH core functionalized with a metal-binding thiol group—makes it a highly attractive building block for advanced materials. The thiol group is well-known for its strong affinity for noble metal surfaces, particularly gold. This allows for the straightforward formation of self-assembled monolayers (SAMs). Future research should explore the creation of SAMs of this compound on gold electrodes. These ordered molecular layers could function as components in molecular electronic devices, such as organic field-effect transistors (OFETs), leveraging the electronic properties of the PAH core.

The compound also holds immense promise in sensor development. Thiolated surfaces are widely used in sensing applications. acs.org A surface functionalized with this compound could be designed to detect analytes through several mechanisms. For instance, the PAH core could act as a recognition site for other aromatic molecules via π-π stacking interactions, with the binding event being transduced into a measurable signal. iwaponline.com Conductometric sensors based on molecularly imprinted polymers have shown success in detecting PAHs like anthracene (B1667546), and a similar principle could be applied using this compound as a functional monomer or recognition element. researchgate.net

Table 2: Potential Applications in Materials Science and Sensor Development
Potential ApplicationKey Property ExploitedFuture Research Goal
Molecular ElectronicsThiol group for gold surface anchoring; PAH core for semiconductivity.Fabricate and characterize self-assembled monolayers (SAMs) on gold electrodes to study charge transport properties.
Organic Photovoltaics (OPVs)PAH core as a potential electron donor or acceptor; sulfur atom can tune electronic levels. rsc.orgIncorporate the molecule into bulk heterojunction solar cells and evaluate its photovoltaic performance.
Chemiresistive SensorsModulation of conductivity upon analyte binding to the PAH or thiol group.Develop a sensor where binding of target analytes (e.g., volatile organic compounds) to a film of the material causes a measurable change in resistance.
SERS SubstratesUse as a surface modifier to trap analytes for Surface-Enhanced Raman Spectroscopy. acs.orgFunctionalize silver or gold nanoparticles with this compound to create substrates for detecting other PAHs.
Heavy Metal Ion SensorsHigh affinity of the thiol group for heavy metals (e.g., Hg2+, Pb2+, Cd2+).Design an optical or electrochemical sensor where metal binding at the thiol group perturbs the electronic properties of the PAH core.

Development of New Spectroscopic Probes and Imaging Agents

The benz[a]anthracene scaffold is inherently fluorescent, a property that can be exploited for developing molecular probes. researchgate.net The introduction of a thiol group provides a reactive and specific handle for modulating this fluorescence. The thiol can act as a recognition site, where interaction with an analyte triggers a "turn-on" or "turn-off" fluorescent response.

A major avenue for future research is the development of chemosensors for heavy metal ions. The soft sulfur atom of the thiol group has a strong affinity for soft metal ions like mercury (Hg²⁺). Binding of Hg²⁺ to the thiol would likely quench the fluorescence of the benz[a]anthracene core through a heavy-atom effect, providing a clear signal for detection. This approach has been successfully demonstrated with other anthracene-based sulfur-containing chemosensors. acs.org

Furthermore, the thiol group is redox-active. It can be oxidized by biologically relevant reactive oxygen species (ROS). This opens the possibility of designing a fluorescent probe for ROS. In its native thiol form, the probe might have a certain fluorescence quantum yield. Upon oxidation to a sulfenic acid, sulfinic acid, or disulfide by ROS, its electronic structure would change, leading to a corresponding change in its fluorescence emission. Such a probe could be invaluable for imaging oxidative stress in living cells. researchgate.net The use of related benzanthrone (B145504) derivatives as fluorescent probes in biological imaging further supports the potential of this molecular framework. researchgate.netmdpi.com

Integrated Computational and Experimental Approaches for Comprehensive Characterization

To accelerate the exploration of this compound, an integrated approach combining computational modeling with experimental validation is essential. Quantum chemical methods, particularly Density Functional Theory (DFT), have been extensively used to study the electronic structure, stability, and reactivity of benz[a]anthracene and its derivatives. researchgate.netacs.orgnih.gov

Future research should apply these computational tools to this compound to predict its fundamental properties before undertaking extensive lab work. DFT calculations can provide insights into:

Molecular Geometry: Predicting the optimal 3D structure.

Electronic Properties: Calculating the HOMO and LUMO energy levels to predict its semiconducting and optical properties. researchgate.net

Spectroscopic Properties: Simulating UV-Vis absorption and fluorescence emission spectra to guide experimental characterization. acs.org

Reactivity: Mapping the electron density and electrostatic potential to predict sites susceptible to electrophilic or nucleophilic attack, aiding in the design of further functionalization. acs.org

This in silico analysis can guide synthetic efforts and provide a theoretical framework for interpreting experimental results. For example, by calculating the bond dissociation energy of the S-H bond, one could predict the compound's antioxidant potential. By modeling its interaction with metal ions or biological macromolecules, one could predict its utility as a sensor or its potential mechanism of action. This synergistic cycle of prediction, synthesis, and characterization will be the most efficient path to unlocking the full potential of this promising compound.

Table 3: Proposed Computational Studies and Their Experimental Relevance
Computational Parameter (via DFT)DefinitionExperimental Relevance
HOMO/LUMO EnergiesEnergies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Predicts electronic band gap, redox potentials, and informs applications in organic electronics and photovoltaics. researchgate.net
Electron Affinity & Ionization PotentialEnergy change when an electron is added or removed.Relates to performance as an electron acceptor or donor material in electronic devices.
Electrostatic Potential (ESP) MapShows the charge distribution on the molecular surface.Predicts sites for non-covalent interactions (e.g., hydrogen bonding, π-π stacking), guiding sensor design. acs.org
Simulated UV-Vis/Fluorescence SpectraCalculation of electronic transition energies and intensities.Aids in the interpretation of experimental spectra and validates the computational model. acs.org
S-H Bond Dissociation Energy (BDE)Energy required to break the thiol's S-H bond homolytically.Indicates antioxidant potential and reactivity towards radical species.
Binding Energy with Metal IonsCalculates the stability of the complex formed between the thiol and a metal ion.Predicts selectivity and sensitivity for heavy metal sensor applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.